molecular formula C17H18N4OS B7042263 N-(6-ethyl-1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide

N-(6-ethyl-1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide

Cat. No.: B7042263
M. Wt: 326.4 g/mol
InChI Key: FVCDZRHIWDSNCI-UHFFFAOYSA-N
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Description

N-(6-ethyl-1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring fused with an indazole ring, making it a unique structure in organic chemistry.

Properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-2-10-3-6-13-15(7-10)23-17(19-13)20-16(22)11-4-5-12-9-18-21-14(12)8-11/h3,6-7,9,11H,2,4-5,8H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCDZRHIWDSNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCC4=C(C3)NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation methods for N-(6-ethyl-1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide involve multi-step synthetic routes. These typically include the formation of the benzothiazole ring followed by the construction of the indazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(6-ethyl-1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(6-ethyl-1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound in various biological assays.

    Medicine: It could be investigated for its potential therapeutic properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-ethyl-1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-(6-ethyl-1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties and applications

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